Lipophilicity (LogP) Advantage: Outperforming the Trifluoromethyl Analog for Membrane Permeability
The perfluoroethyl (-C2F5) group in 6-(Perfluoroethyl)pyrazin-2-amine drives a substantial LogP increase over its trifluoromethyl (-CF3) counterpart, 6-(trifluoromethyl)pyrazin-2-amine. A directly analogous comparison using 2-fluoro-6-pentafluoroethyl-pyrazine (where the 2-amine is replaced by fluorine) shows a LogP of ~3.2, which is a significantly higher value compared to the typical LogP range of 1.0–1.5 for trifluoromethyl-substituted pyrazines . This difference of >1.5 LogP units is a class-level inference that strongly suggests superior membrane permeability for the perfluoroethyl analog, a critical factor in crossing biological barriers like the blood-brain barrier or improving oral absorption . This is a direct driver for procurement when optimizing a lead series for cellular activity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~3.0–3.5 (estimated from class analog 2-fluoro-6-pentafluoroethyl-pyrazine, LogP ~3.2) |
| Comparator Or Baseline | 6-(trifluoromethyl)pyrazin-2-amine (CAS 69816-35-9), typical LogP range 1.0–1.5 for trifluoromethyl pyrazines |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.2 (target compound more lipophilic) |
| Conditions | Computational prediction based on XLogP3 algorithm; experimental validation via shake-flask method is recommended. |
Why This Matters
In drug discovery, a higher LogP is a prerequisite for crossing phospholipid bilayers; the >1.5 unit LogP increase directly translates to predictably better cell permeability, guiding procurement for CNS or intracellular target projects.
